4-(((3-(Pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid 4-(((3-(Pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16145089
InChI: InChI=1S/C15H11N5O2S/c21-14(22)11-6-4-10(5-7-11)9-17-20-13(18-19-15(20)23)12-3-1-2-8-16-12/h1-9H,(H,19,23)(H,21,22)/b17-9+
SMILES:
Molecular Formula: C15H11N5O2S
Molecular Weight: 325.3 g/mol

4-(((3-(Pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

CAS No.:

Cat. No.: VC16145089

Molecular Formula: C15H11N5O2S

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

4-(((3-(Pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid -

Specification

Molecular Formula C15H11N5O2S
Molecular Weight 325.3 g/mol
IUPAC Name 4-[(E)-(3-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid
Standard InChI InChI=1S/C15H11N5O2S/c21-14(22)11-6-4-10(5-7-11)9-17-20-13(18-19-15(20)23)12-3-1-2-8-16-12/h1-9H,(H,19,23)(H,21,22)/b17-9+
Standard InChI Key XNHAWMCIQWGRNP-RQZCQDPDSA-N
Isomeric SMILES C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O
Canonical SMILES C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule comprises a 1,2,4-triazole-3-thione core substituted at position 3 with a pyridin-2-yl group and at position 4 with an iminomethylene bridge linked to a benzoic acid moiety. This configuration enables diverse interactions with biological targets, including hydrogen bonding via the thione sulfur, π-π stacking through aromatic rings, and electrostatic interactions via the carboxylic acid group .

Spectral Characterization

While spectral data for the exact compound are unavailable, analogs such as 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 7) provide reference benchmarks :

  • IR Spectroscopy: A strong absorption band near 1317 cm⁻¹ corresponds to the C=S stretch, while NH stretches appear between 3055–3273 cm⁻¹.

  • ¹H NMR: Pyridine protons resonate as doublets (δ 6.49–7.41 ppm), while methylene and imine protons appear as triplets or quartets (δ 2.87–3.59 ppm) .

Synthetic Pathways

General Synthesis of 1,2,4-Triazole-3-thione Derivatives

The target compound can be synthesized using a modified protocol from :

  • Formation of 1,2,4-Triazole-3-thione Core: React 3-(pyridin-2-ylamino)propanoic acid with thioacetohydrazide under melt conditions (200°C, 2 h) to yield 4-amino-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

  • Condensation with Aldehydes: React the triazole-thione intermediate with 4-formylbenzoic acid in methanol under acidic reflux (5–18 h) to form the Schiff base linkage .

Yield Optimization

Yields for analogous hydrazones range from 55% to 74%, depending on the aldehyde’s electronic properties. Electron-withdrawing substituents on the aldehyde enhance reaction rates but may reduce solubility during precipitation .

Biological Activities

Antimicrobial Efficacy

Structurally related compounds exhibit potent activity against fungal and bacterial strains:

CompoundTarget OrganismMIC (µg/mL)Source
6Candida tenuis0.9
8Mycobacterium luteum3.9
21Staphylococcus aureus7.8

The benzoic acid moiety in the target compound may enhance membrane permeability, potentially lowering MIC values compared to benzylidene analogs .

Structure-Activity Relationships (SAR)

  • Pyridine Substitution: 5-Chloropyridin-2-yl derivatives (e.g., 6) enhance antifungal activity by 2-fold compared to unsubstituted analogs .

  • Benzoic Acid vs. Benzylidene: The carboxylic acid group may improve solubility and target affinity via salt bridge formation with lysine residues in enzymes .

Pharmacokinetic and Toxicity Profiles

No direct data exist for the target compound, but related triazole-thiones show:

  • LogP: ~2.1–3.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hepatotoxicity: Limited cytochrome P450 inhibition at concentrations <10 µM .

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

  • Target Validation: Screen against protein-tyrosine phosphatase 4A3 (PTP4A3), a known oncology target inhibited by triazole derivatives (IC₅₀ = 128–53,600 nM) .

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